molecular formula C33H56O6 B1228435 Cholesterol glucoside CAS No. 26671-80-7

Cholesterol glucoside

Cat. No.: B1228435
CAS No.: 26671-80-7
M. Wt: 548.8 g/mol
InChI Key: FSMCJUNYLQOAIM-IDRZEVMFSA-N
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Description

Cholesterol glucoside is a compound that combines a glucopyranoside moiety with a cholesteryl group. This compound is part of a class of molecules known as glycosides, where a sugar molecule is bonded to another functional group via a glycosidic bond. The cholesteryl group is derived from cholesterol, a vital component of cell membranes and a precursor for steroid hormones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholesterol glucoside typically involves the glycosylation of cholesterol with a glucopyranoside donor. One common method is the use of glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a Lewis acid catalyst like boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosidases, which offer regio- and stereo-selectivity under mild conditions. This method is advantageous due to its environmental friendliness and cost-effectiveness. The use of engineered enzymes in non-aqueous media, such as ionic liquids, has been shown to improve yields and simplify product separation .

Chemical Reactions Analysis

Types of Reactions

Cholesterol glucoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the glucopyranoside moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond in the cholesteryl group can be reduced to form saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Tosyl chloride in the presence of a base like pyridine is often employed for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced cholesteryl compounds, and various substituted glucopyranosides.

Scientific Research Applications

Cholesterol glucoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cholesterol glucoside involves its interaction with cell membranes. The cholesteryl group integrates into the lipid bilayer, affecting membrane fluidity and permeability. The glucopyranoside moiety can interact with membrane proteins and receptors, influencing various cellular processes. The compound may also modulate glucose uptake and metabolism through its interaction with glucose transporters and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl α-D-glucopyranoside: A simpler glycoside with a methyl group instead of a cholesteryl group.

    Octyl β-D-glucopyranoside: Another glycoside with an octyl group, commonly used as a non-ionic surfactant.

    Quercetin 3-O-β-D-glucopyranoside: A flavonoid glycoside with antioxidant properties .

Uniqueness

Cholesterol glucoside is unique due to its combination of a glucopyranoside moiety and a cholesteryl group. This structure imparts both hydrophilic and hydrophobic properties, making it useful in various applications, particularly in forming stable micelles and liposomes for drug delivery.

Properties

CAS No.

26671-80-7

Molecular Formula

C33H56O6

Molecular Weight

548.8 g/mol

IUPAC Name

(3R,4S,5S,6R)-2-[[(10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C33H56O6/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(13-15-32(21,4)26(23)14-16-33(24,25)5)38-31-30(37)29(36)28(35)27(18-34)39-31/h9,19-20,22-31,34-37H,6-8,10-18H2,1-5H3/t20-,22?,23?,24?,25?,26?,27-,28-,29+,30-,31?,32+,33-/m1/s1

InChI Key

FSMCJUNYLQOAIM-IDRZEVMFSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C

Synonyms

cholesterol glucoside
cholesteryl D-glucopyranoside
cholesteryl glucoside
cholesteryl glucoside, (alpha-D)-isomer
cholesteryl glucoside, (beta-D)-isome

Origin of Product

United States

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